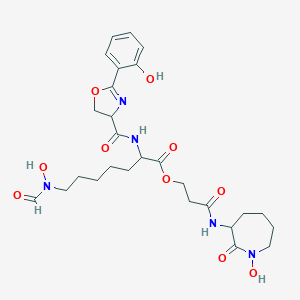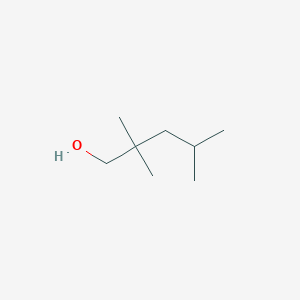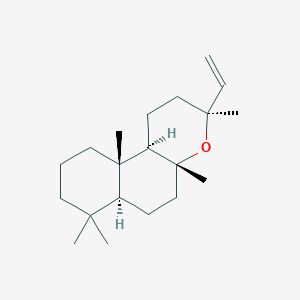
(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid, also known as dehydroabietic acid, is isolated from disproportionated rosin. This rosin is obtained by isomerizing gum rosin with a Pd-C catalyst. A synthetic route to a related compound, (±)-1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,4a-dimethyl-10-oxophenanthrene-1β-carboxylic acid, demonstrates the complexity and the intricate steps involved in synthesizing such compounds (Rao, Song & Shang, 2009); (Banerjee, Ceballo, Vallejo & Bolivar, 1979).
Molecular Structure Analysis
The compound consists of three six-membered rings, which adopt planar, half-chair, and chair conformations. The two cyclohexane rings form a trans ring junction with the two methyl groups in axial positions. This structure is significant as it affects the compound's reactivity and properties (Rao et al., 2009).
Applications De Recherche Scientifique
Structural Analysis and Synthesis
The compound, commonly identified as dehydroabietic acid, has been extensively studied for its structural properties. Rao et al. (2009) isolated it from disproportionated rosin and analyzed its crystal structure, revealing the existence of three six-membered rings with planar, half-chair, and chair conformations (Rao, Song, & Shang, 2009). Furthermore, the synthesis and structural examination of derivatives of this compound, such as N-Benzylidenenordehydroabietylamine (Rao, Wu, Song, & Shang, 2009) and dehydroabietic acid N-methylanilide (Rao, Song, Radbil, & Radbil, 2006), have been documented, providing insights into the versatility and reactivity of this compound in various chemical contexts.
Material Science and Polymer Research
In material science, this compound's derivatives have shown potential in enhancing the properties of thermosets. Liu et al. (2017) synthesized rosin derivatives and demonstrated their effectiveness in improving the thermal and mechanical properties of soybean-oil-based thermosets (Liu, Li, Dai, Jiang, Liu, & Zhu, 2017). This application signifies its role in developing environmentally friendly and sustainable materials.
Photophysical and Chemical Properties
In the realm of photophysics and chemistry, Guiyang et al. (2014) synthesized rosin-derived azo compounds from methyl dehydroabietate and investigated their ultraviolet (UV) properties. These studies underline the compound's role in developing photoresponsive materials (Guiyang, Ning, Weilong, Jingchen, Yingming, & Hengshan, 2014).
Orientations Futures
Propriétés
IUPAC Name |
(1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-DFQSSKMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427737 |
Source


|
| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
CAS RN |
1231-75-0 |
Source


|
| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














